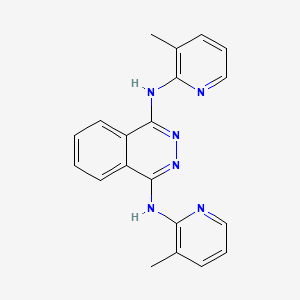
4-(1-Chloroethyl)-2-methyl-6-phenylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Chloroethyl)-2-methyl-6-phenylpyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chloroethyl)-2-methyl-6-phenylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Substitution Reactions: The introduction of the chloroethyl, methyl, and phenyl groups can be achieved through electrophilic aromatic substitution reactions. For example, the chloroethyl group can be introduced using chloroethyl chloride in the presence of a Lewis acid catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are chosen based on their efficiency and environmental impact.
化学反应分析
Types of Reactions
4-(1-Chloroethyl)-2-methyl-6-phenylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine or thiol.
Electrophilic Aromatic Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium thiolate in polar solvents like ethanol or dimethyl sulfoxide.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a Lewis acid catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoethyl derivative, while electrophilic aromatic substitution with bromine can produce a bromophenyl derivative.
科学研究应用
4-(1-Chloroethyl)-2-methyl-6-phenylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(1-Chloroethyl)-2-methyl-6-phenylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential therapeutic effects or toxicity. The phenyl and methyl groups contribute to the compound’s overall stability and reactivity.
相似化合物的比较
Similar Compounds
4-(1-Chloroethyl)-2-methyl-6-phenylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-(1-Chloroethyl)-2-methyl-6-phenylbenzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
4-(1-Chloroethyl)-2-methyl-6-phenylpyrrole: Similar structure but with a pyrrole ring instead of a pyrimidine ring.
Uniqueness
4-(1-Chloroethyl)-2-methyl-6-phenylpyrimidine is unique due to the presence of the pyrimidine ring, which imparts specific electronic and steric properties
属性
CAS 编号 |
82236-25-7 |
|---|---|
分子式 |
C13H13ClN2 |
分子量 |
232.71 g/mol |
IUPAC 名称 |
4-(1-chloroethyl)-2-methyl-6-phenylpyrimidine |
InChI |
InChI=1S/C13H13ClN2/c1-9(14)12-8-13(16-10(2)15-12)11-6-4-3-5-7-11/h3-9H,1-2H3 |
InChI 键 |
BQCSUTRTLZYECZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC(=N1)C(C)Cl)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


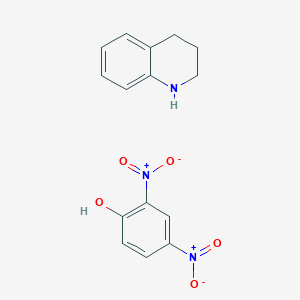
![Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate](/img/structure/B14407018.png)

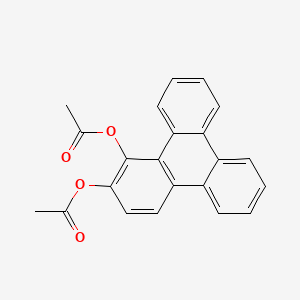

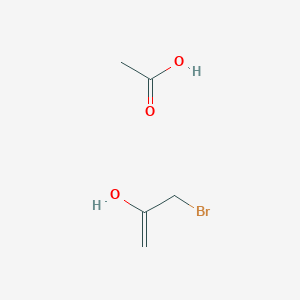

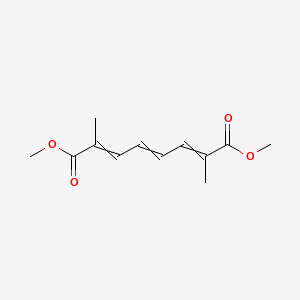
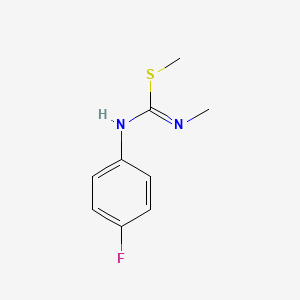
![Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14407070.png)

![4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde](/img/structure/B14407081.png)
